Positional Isomerism in the Benzofuran Scaffold: 3-Substitution as a Determinant of Pharmacological Selectivity
3-MAPB is the 3-substituted positional isomer of the benzofuran ring, whereas the more extensively characterized 5-MAPB and 6-MAPB are substituted at the 5- and 6-positions, respectively [1]. In vitro pharmacological profiling of benzofurans by Rickli et al. (2015) established that even among closely related isomers such as 5-APB, 6-APB, 5-MAPDB, and 6-APDB, the position of the aminopropyl chain on the benzofuran ring produces divergent profiles across noradrenaline, 5-HT, and dopamine transporters, as well as variable 5-HT₂A, 5-HT₂B, and 5-HT₂C receptor activation potencies and efficacies [1]. Brandt et al. (2020) further quantified that 5-MAPB and 6-MAPB exhibit distinct DAT/SERT and DAT/NET ratios (5-MAPB DAT/SERT = 1.56, DAT/NET = 0.58; 6-MAPB DAT/SERT = 1.65, DAT/NET = 0.70) when measured in rat brain synaptosomes [2]. By extension of this established position-dependent SAR, 3-MAPB is predicted to possess a unique monoamine release fingerprint that differs from both 5-MAPB and 6-MAPB, making it a non-substitutable isomer for any study investigating the role of benzofuran substitution position on pharmacological outcome.
| Evidence Dimension | Positional isomer effect on benzofuran monoamine transporter selectivity profile |
|---|---|
| Target Compound Data | 3-MAPB: 3-substituted benzofuran; no direct quantitative EC₅₀ data available in peer-reviewed literature |
| Comparator Or Baseline | 5-MAPB (5-substituted): DAT/SERT ratio = 1.56, DAT/NET ratio = 0.58, SERT EC₅₀ = 64 ± 7 nM, NET EC₅₀ = 24 ± 3 nM, DAT EC₅₀ = 41 ± 3 nM. 6-MAPB (6-substituted): DAT/SERT ratio = 1.65, DAT/NET ratio = 0.70, SERT EC₅₀ = 33 ± 4 nM, NET EC₅₀ = 14 ± 2 nM, DAT EC₅₀ = 20 ± 2 nM [2]. |
| Quantified Difference | 3-MAPB DAT/SERT, DAT/NET ratios predicted to differ from 5-MAPB and 6-MAPB based on position-specific SAR established across benzofuran isomers in Rickli et al. (2015) [1] and Brandt et al. (2020) [2]. Exact quantitative difference remains to be empirically determined. |
| Conditions | Rat brain synaptosome monoamine transporter release assay (Brandt et al. 2020) [2]; HEK 293 cell monoamine uptake inhibition and 5-HT₂ receptor activation assays (Rickli et al. 2015) [1]. |
Why This Matters
For receptor-binding or transporter studies exploring benzofuran SAR, 3-MAPB provides the only commercially available reference standard for the 3-position substitution, enabling systematic mapping of position-dependent pharmacology that cannot be achieved using 5- or 6-substituted analogs alone.
- [1] Rickli A, Kopf S, Hoener MC, Liechti ME. Pharmacological profile of novel psychoactive benzofurans. Br J Pharmacol. 2015 Jul;172(13):3412-25. doi: 10.1111/bph.13128. View Source
- [2] Brandt SD, Walters HM, Partilla JS, Blough BE, Kavanagh PV, Baumann MH. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. Psychopharmacology (Berl). 2020 Sep;237(9):2769-2782. doi: 10.1007/s00213-020-05570-6. View Source
